J Acid urea

描述

AMI-1 (游离酸) 是一种强效、细胞渗透性、可逆的蛋白精氨酸 N-甲基转移酶 (PRMTs) 抑制剂。 它通过抑制 PRMT1 和酵母 Hmt1p,并调节雌激素和雄激素反应元件的核受体调节转录,表现出潜在的抗癌活性 .

准备方法

合成路线和反应条件

AMI-1 (游离酸) 可以通过多种化学路线合成。 一种常见的方法包括通过混合 DMSO、PEG300、Tween 80 和 ddH2O 来制备体内配方 . 工业生产的具体合成路线和反应条件在公共领域并不容易获得。

化学反应分析

反应类型

AMI-1 (游离酸) 会经历几种类型的化学反应,包括:

甲基化反应的抑制: 它抑制 PRMTs 进行的体外甲基化反应.

阻断肽底物结合: 它通过阻断肽底物结合发挥抑制作用.

常见试剂和条件

该化合物通常与 DMSO、PEG300 和 Tween 80 等试剂组合使用以进行制备 .

形成的主要产物

科学研究应用

J-acid urea is a chemical compound with several applications, primarily in the preparation of azo dyes, but also in other fields such as medicine and energy production. J-acid urea is typically produced by reacting 7-amino-4-hydroxynaphthalene-2-sulfonic acid with urea at temperatures between 100° to 140° C and pressures ranging from atmospheric to 10 bar, using solvents like water or C1-C4 alkanols .

Azo Dye Production

J-acid urea is a valuable intermediate in the synthesis of azo dyes because it acts as a coupling component .

Medical Applications

Urea and its derivatives are increasingly important in medicinal chemistry and drug design . A urea/lactic acid-based cream has shown promise in treating hand-foot syndrome (HFS) in patients undergoing chemotherapy, with some studies reporting resolution of symptoms and the ability to complete chemotherapy without interruption .

A study involving patients with advanced breast cancer on capecitabine found that a urea/lactic acid cream helped resolve HFS symptoms in 2 to 3 days, allowing them to continue chemotherapy. The cream was also beneficial for prophylaxis, with no reported adverse effects .

Agriculture

Humic acid urea is used to enhance nitrogen utilization efficiency and reduce nitrogen losses in fertilizer applications . Humic acid urea has been shown to reduce nitrogen losses through leaching, ammonia volatilization, and N2O emission .

Compared to urea alone, humic acid urea reduced cumulative nitrogen leaching by 8.89% and ammonia volatilization by 22.96% over 15 days . Additionally, it lowered cumulative N2O emissions by 22.13% over 35 days .

Energy Production

Urea is being explored for hydrogen fuel production through electrolysis and in urea fuel cells. It can be used to sequester urea from wastewater, promoting sustainability in ecological systems. The urea oxidation reaction (UOR) is particularly emphasized for its applications in energy and environmental fields.

Other Applications

Urea is utilized in various other applications, including:

- Soil Acidification Studies: Used to study the effects of increased acid inputs on cation leaching in soils.

- Carbon Dot Production: Serves as a precursor in creating fluorescent carbon dots for various applications .

- Nitrogen Metabolism Studies: Used to study the effect of urea on nitrogen metabolism and membrane lipid peroxidation in plants .

- Controlled Release Fertilizers: Bio-based polyurethanes containing urea are being developed as slow-release fertilizers to improve nutrient utilization and prevent environmental pollution .

作用机制

AMI-1 (游离酸) 通过阻断肽底物结合来抑制 PRMTs。 它特异性地抑制精氨酸甲基转移酶活性,而不与 AdoMet 结合位点竞争 . 这种抑制阻止细胞精氨酸甲基化并调节核受体调节的转录 .

相似化合物的比较

类似化合物

SGC2085: 一种有效的和选择性的共激活因子相关精氨酸甲基转移酶 1 (CARM1) 抑制剂.

PF-06821497: 一种选择性 EZH2 抑制剂,具有显着的肿瘤生长抑制活性.

VTP50469: 一种高度选择性和口服有效的 Menin-MLL 相互作用抑制剂.

独特性

AMI-1 (游离酸) 的独特性在于它能够抑制 I 型和 II 型 PRMT,特异性地靶向精氨酸甲基转移酶活性而不影响赖氨酸甲基转移酶活性 . 这种特异性使其成为研究和治疗应用中的宝贵工具。

生物活性

J Acid urea, chemically represented as C21H16N2O9S2, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antiproliferative effects against cancer cells, and its role in treating specific medical conditions.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a urea moiety, which is essential for its biological activity. The presence of the sulfonyl group and aromatic rings contributes to its pharmacological properties. The compound's molecular formula is indicative of its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A systematic evaluation of novel sulfonyl urea derivatives demonstrated significant antibacterial and antifungal activities. Notably, derivatives such as 7g, 7j, 7l, and 7o exhibited superior activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 7g | E. coli | 85 |

| 7j | Staphylococcus aureus | 78 |

| 7l | Klebsiella pneumoniae | 82 |

| 7o | Pseudomonas aeruginosa | 75 |

Molecular docking studies further elucidated the binding interactions between these derivatives and key bacterial enzymes, suggesting a mechanism for their antimicrobial efficacy .

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects against cancer cell lines. A study evaluated various derivatives for their activity against colorectal cancer cell lines (HCT116, SW480) and found that certain derivatives exhibited enhanced antiproliferative activity compared to standard treatments like cisplatin .

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 14 | HCT116 | 9.8 |

| Derivative 13 | SW480 | 12.0 |

| Derivative 12 | Caco-2 | 41.0 |

The mechanism of action was linked to cell cycle arrest at the G0/G1 phase, primarily through the downregulation of cyclin-dependent kinases (CDK4 and CDK6) . This suggests that this compound derivatives could be promising candidates for further development in cancer therapy.

Clinical Applications

In addition to its antimicrobial and antiproliferative properties, this compound has been explored in clinical contexts such as the treatment of the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). A systematic review indicated that urea treatment effectively increased serum sodium levels in patients with SIADH, demonstrating a mean increase of approximately 9.6 mmol/L . The treatment was generally well-tolerated, with minimal adverse effects reported.

Table 3: Efficacy of Urea in SIADH Treatment

| Study Type | Number of Patients | Mean Serum Sodium Increase (mmol/L) |

|---|---|---|

| Case Reports | Various | 9.6 |

| Randomized Trials | Limited | Not available |

属性

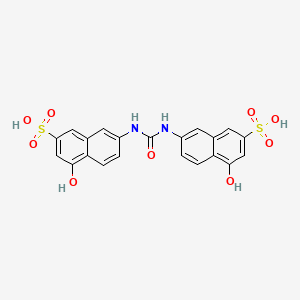

IUPAC Name |

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGISRHGYLRXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059642 | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-47-4 | |

| Record name | 7,7′-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea J Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | J Acid urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7'-(Carbonyldiimino)bis[4-hydroxy-2-naphthalenesulfonic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | J Urea Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJN9485J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。